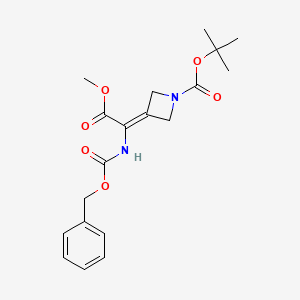

tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is characterized by the presence of an azetidine ring, a tert-butyl group, and a benzyloxycarbonylamino moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Properties

Molecular Formula |

C19H24N2O6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]azetidine-1-carboxylate |

InChI |

InChI=1S/C19H24N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,23) |

InChI Key |

GTVRHHXWQJPRNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

Attachment of the benzyloxycarbonylamino group: This can be done using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes, inhibiting their activity by binding to the active site. The azetidine ring can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of the benzyloxycarbonylamino group, leading to different reactivity and applications.

tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate:

tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different reactivity, particularly in substitution and oxidation reactions.

The uniqueness of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

tert-butyl 3-(1-(benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a synthetic organic compound characterized by the molecular formula and a molecular weight of approximately 378.43 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a precursor for various pharmaceutical agents.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

- Azetidine Ring : A four-membered nitrogen-containing ring that may interact with biological targets such as enzymes and receptors.

- Benzyloxycarbonylamino Group : This moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's affinity for biological targets.

- Methoxy Group : The presence of this group can influence the compound's solubility and permeability, critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O6 |

| Molecular Weight | 378.43 g/mol |

| IUPAC Name | tert-butyl 3-[(1R)-2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate |

| CAS Number | 1620451-40-2 |

The biological activity of tert-butyl 3-(1-(benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring can potentially inhibit or modify the activity of enzymes and receptors, while the benzyloxycarbonylamino group may enhance binding affinity to proteins and other biomolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related azetidine derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship (SAR) established in these studies suggests that modifications to the azetidine core can significantly influence antimicrobial efficacy.

Anticancer Potential

Preliminary investigations into the cytotoxic effects of azetidine-containing compounds have revealed promising results. Some derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents . The ability to modify the compound's structure could lead to enhanced selectivity and potency against various cancer cell lines.

Case Studies

- Study on Azetidine Derivatives : A study investigated a series of azetidine derivatives, revealing that specific substitutions on the azetidine ring could enhance antibacterial activity. Compounds with electron-donating groups showed increased efficacy against Bacillus subtilis .

- Cytotoxicity Assessment : In another study, azetidine derivatives were tested against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Results indicated that certain modifications led to significant reductions in cell viability, suggesting a potential pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Comparative analysis with similar compounds highlights the unique functional groups present in tert-butyl 3-(1-(benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. For example:

| Compound Name | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Moderate | Low |

| tert-butyl 4-[(2S)-benzyloxycarbonylamino]-3-methoxypropanoate | High | Moderate |

| tert-butyl 3-(1-(benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.